molecular formula C23H22O8 B11006063 methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate

methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11006063
M. Wt: 426.4 g/mol
InChI Key: CUFBSIXIFWUXGC-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with a unique structure that includes a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound .

Scientific Research Applications

Methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate apart is its specific structure, which includes a chromen-2-one core with unique functional groups. This structure gives it distinct chemical and biological properties that can be leveraged in various applications .

Biological Activity

Methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate is a complex organic compound within the chromen derivatives class, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O8, with a molecular weight of 400.38 g/mol. Its structure features a chromen core, which contributes to its biological activity.

Biological Activities

1. Antioxidant Activity
Compounds with chromen structures often exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been evaluated through various in vitro assays, demonstrating its potential to scavenge free radicals effectively.

2. Anticancer Properties
Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. In vitro studies have shown that it can reduce the viability of various cancer cell lines. For instance, assays conducted on breast and colon cancer cells revealed that this compound significantly decreased cell proliferation rates compared to control groups.

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests its applicability in treating inflammatory diseases such as arthritis and other chronic conditions.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-pheny]-chromen}. The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results showed:

  • MCF7 Cells: A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.
  • HCT116 Cells: The compound exhibited similar effects, with significant apoptosis observed through flow cytometry analysis.

These findings underline the potential therapeutic applications of this compound in oncology.

Understanding the mechanisms by which methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-pheny]-chromen exerts its biological effects is critical for further development:

Binding Affinity Assessments
Studies utilizing surface plasmon resonance have demonstrated that this compound shows a high binding affinity for specific enzymes involved in oxidative stress pathways.

Cellular Assays
Cellular assays have been pivotal in elucidating the effects on cell viability and apoptosis across different cancer cell lines, providing insights into its therapeutic potential.

Properties

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[5-(1-methoxy-1-oxopropan-2-yl)oxy-2-oxo-4-phenylchromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H22O8/c1-13(22(25)27-3)29-16-10-18(30-14(2)23(26)28-4)21-17(15-8-6-5-7-9-15)12-20(24)31-19(21)11-16/h5-14H,1-4H3

InChI Key

CUFBSIXIFWUXGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C(=O)OC

Origin of Product

United States

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